BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to Ethyl
Cyclopropylcarboxylate-d5 (Major)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Ethyl Cyclopropylcarboxylate-d5
(Major)

Cat. No.: B586708

Compound Name:

CAS Number: 1794783-51-9

This technical guide provides comprehensive information on Ethyl Cyclopropylcarboxylate-
d5 (Major), a deuterated analog of ethyl cyclopropylcarboxylate. This isotopically labeled
compound is a valuable tool for researchers, scientists, and drug development professionals,
particularly in the fields of pharmacokinetics, metabolism, and analytical chemistry. Its primary
application lies in its use as an internal standard for quantitative bioanalysis and as a tracer in
metabolic fate studies.

Compound Identification and Properties

Ethyl Cyclopropylcarboxylate-d5 is a stable, isotopically labeled version of ethyl
cyclopropylcarboxylate where five hydrogen atoms on the cyclopropyl ring have been replaced
with deuterium. This substitution results in a higher molecular weight, which is readily
distinguishable by mass spectrometry, without significantly altering the compound's chemical
properties.

Table 1: Compound Identification
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Parameter

Value

Compound Name

Ethyl Cyclopropylcarboxylate-d5 (Major)

CAS Number 1794783-51-9[1]
Molecular Formula CeHsDs02
Molecular Weight 119.17
Cyclopropanecarboxylic Acid Ethyl Ester-d5,
Synonyms Ethyl Cyclopropanecarboxylate-d5, NSC 60696-

d5

Table 2: Physical and Chemical Properties (Data for non-deuterated Ethyl
Cyclopropylcarboxylate, CAS 4606-07-9)

Note: Experimentally determined physical properties for the deuterated compound are not

readily available. The data for the non-deuterated analog are provided as an approximation.

Deuteration is expected to have a minimal effect on these macroscopic properties.

Property Value Reference
Appearance Colorless liquid General Knowledge
Boiling Point 133-134 °C [2]

Density 0.981 g/mL at 25 °C [2]

Refractive Index

1.418 at 20 °C

[2]

Solubility

Soluble in Dichloromethane,
Ethyl Acetate, Methanol.

General Knowledge

Flammability

Highly flammable liquid and

vapor

[2]

Spectroscopic Data

Note: Spectroscopic data for the deuterated compound is not publicly available. The data for

the non-deuterated Ethyl Cyclopropylcarboxylate (CAS 4606-07-9) is presented below, along
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with an interpretation of the expected changes for the d5-labeled compound.

Table 3: Spectroscopic Data for Ethyl Cyclopropylcarboxylate (CAS 4606-07-9)

Data Interpretation (for non-

Expected Changes for Ethyl

Technique deuterated compound) Cyclopropylcarboxylate-d5
The multiplet at ~0.84 ppm
corresponding to the four
protons on the cyclopropyl ring

o (ppm): 4.11 (q, 2H, -OCH2-), and the multiplet at ~1.55 ppm

'H NMR 1.55 (m, 1H, -CH-), 1.23 (t, 3H, for the single proton on the

-CHs), 0.84 (m, 4H, -CH2- cyclopropyl ring will be absent.

CH2-)[2][3] The quartet for the ethyl ester
methylene group and the triplet
for the ethyl ester methyl group
will remain.
The signals for the cyclopropyl
carbons will likely show

o (ppm): 174.4 (C=0), 60.2 (- coupling to deuterium (C-D

13C NMR OCHz2-), 14.3 (-CHs), 12.8 (- coupling), resulting in

CH-), 8.3 (-CH2-)[2]

multiplets. The chemical shifts
of these carbons may also be
slightly shifted.

Mass Spec (El)

m/z: 114 (M*), 85, 69, 41[4]

The molecular ion peak (M*)
will be at m/z 119. The
fragmentation pattern will also
be different due to the

presence of deuterium atoms.

Experimental Protocols
Plausible Synthesis of Ethyl Cyclopropylcarboxylate-d5

A common method for the synthesis of cyclopropanes is the reaction of an alkene with a

carbene. For the deuterated analog, a deuterated starting material would be required. A

plausible synthetic route is outlined below.
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Workflow for the Synthesis of Ethyl Cyclopropylcarboxylate-d5
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Caption: Plausible synthesis route for Ethyl Cyclopropylcarboxylate-d5.

Methodology:
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o Deuteration of Malonic Acid: Malonic acid is heated in deuterium oxide (D20) to exchange
the acidic methylene protons for deuterium, yielding malonic acid-d4.

» Fischer Esterification: The resulting malonic acid-d4 is esterified with ethanol in the presence
of a catalytic amount of sulfuric acid to produce diethyl malonate-d2.

e Cyclopropanation: Diethyl malonate-d2 is treated with 1,2-dibromoethane and a strong base
such as sodium hydride to form the cyclopropane ring. Subsequent workup and
decarboxylation would yield Ethyl Cyclopropylcarboxylate-d5.

 Purification: The crude product is purified by distillation to obtain the final high-purity

compound.

In Vitro Metabolic Stability Assay

Ethyl Cyclopropylcarboxylate-d5 is an ideal internal standard for quantifying the metabolic
stability of its non-deuterated analog or other structurally similar drugs.

Workflow for an In Vitro Metabolic Stability Assay
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Metabolic Stability Assay Workflow
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Caption: General workflow for an in vitro metabolic stability assay.
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Methodology:

e Preparation: A solution of the test compound (e.g., non-deuterated ethyl
cyclopropylcarboxylate) is prepared. Liver microsomes are thawed and suspended in a
buffer containing an NADPH regenerating system.

 Incubation: The reaction is initiated by adding the test compound to the pre-warmed
microsome solution and incubated at 37°C.

o Sampling and Quenching: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60
minutes) and the metabolic reaction is quenched by adding a cold organic solvent (e.qg.,
acetonitrile).

« Internal Standard Addition: A known concentration of Ethyl Cyclopropylcarboxylate-d5 is
added to each quenched sample as an internal standard.

o Sample Processing: The samples are centrifuged to precipitate proteins.

o LC-MS/MS Analysis: The supernatant is analyzed by liquid chromatography-tandem mass
spectrometry (LC-MS/MS) to quantify the amount of the parent test compound remaining
relative to the internal standard.

Applications in Research and Drug Development

The primary utility of Ethyl Cyclopropylcarboxylate-d5 stems from the kinetic isotope effect. The
carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower
rate of metabolic cleavage at the deuterated positions.

Use of Ethyl Cyclopropylcarboxylate-d5 as a Metabolic Tracer
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Conceptual Use as a Metabolic Tracer
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Caption: Tracing the metabolic fate of a drug using a d5-labeled moiety.

¢ Internal Standard: Due to its chemical similarity to the non-deuterated form and its distinct
mass, it serves as an excellent internal standard for LC-MS based quantification. This
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ensures accurate and precise measurements by correcting for variations in sample
preparation and instrument response.

o Metabolic Stability Studies: It can be used to investigate the metabolic stability of the
cyclopropyl group in drug candidates. A slower metabolism of the deuterated compound
compared to its non-deuterated counterpart can indicate that the cyclopropyl moiety is a site
of metabolic activity.

» Pharmacokinetic Studies: In preclinical and clinical studies, co-administration of a deuterated
and non-deuterated drug (a "cassette" dose) allows for the simultaneous determination of the
pharmacokinetic profiles of both compounds, providing insights into isotope effects on drug
absorption, distribution, metabolism, and excretion (ADME).

Safety and Handling

Ethyl Cyclopropylcarboxylate-d5 should be handled in a well-ventilated fume hood, and
appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
As with its non-deuterated analog, it is a flammable liquid and should be stored away from
ignition sources. For detailed safety information, refer to the Safety Data Sheet (SDS) provided
by the supplier.

This technical guide provides a summary of the available information on Ethyl
Cyclopropylcarboxylate-d5 (Major). For specific applications, it is recommended to consult
the relevant scientific literature and the supplier's documentation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl
Cyclopropylcarboxylate-d5 (Major)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b586708#ethyl-cyclopropylcarboxylate-d5-major-cas-
number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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